5-(Dimethoxymethyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(dimethoxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-9(14-2)7-3-6(8(11)12)4-10-5-7/h3-5,9H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURFDAJPRBKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
Chloromethyl or bromomethyl intermediates can undergo nucleophilic substitution with methoxide ions to install the dimethoxymethyl group. For instance, NL1006596C2 describes converting 5-chloromethylpyridine-2,3-dicarboxylic acid to methoxymethyl derivatives using alkali metal methanolate. Adapting this for the target compound:
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Halogenation : Bromination or chlorination of 5-methylpyridine-3-carboxylic acid using N-bromosuccinimide (NBS) or photochlorination .
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Substitution : Treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) to replace halogen atoms with methoxy groups .
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Oxidation : If required, oxidation of residual methyl groups to carboxylic acids using KMnO4 or H2O2/H2SO4 .
Reaction Scheme :
Key Data :
Multi-Step Synthesis via Pyranone Intermediates
Complex pyridine derivatives are often constructed through cyclization reactions. WO2015001572A2 outlines a route where pyranone intermediates are converted to pyridines via ammonolysis and functionalization:
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Pyranone Formation : Reacting 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde with TMOF to form a dimethoxymethyl-protected pyranone.
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Cyclization : Treatment with methanolic ammonia to yield pyridine derivatives.
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Carboxylic Acid Introduction : Oxidation of alkyl groups or hydrolysis of nitriles .
Example Pathway :
Key Data :
Direct Oxidation of Alkylpyridines
Industrial-scale methods often employ catalytic oxidation of alkylpyridines. US8575350B2 details vapor-phase oxidation using vanadium-titanium catalysts to convert methyl groups to carboxylic acids. For 5-(dimethoxymethyl)pyridine-3-carboxylic acid:
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Substrate Preparation : Synthesize 5-(dimethoxymethyl)-3-methylpyridine via acetal protection.
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Oxidation : React with air or O2 at 240–380°C to oxidize the methyl group to a carboxylic acid .
Reaction Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acetal Protection | High selectivity; mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | Scalable; uses inexpensive reagents | Risk of over-substitution or side reactions |
| Pyranone Cyclization | Versatile for complex structures | Multi-step synthesis; lower yields |
| Vapor-Phase Oxidation | Industrial feasibility; minimal waste | High-temperature conditions; catalyst deactivation |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as pyridine-3,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine-3,5-dicarboxylic acid and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
5-(Dimethoxymethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Dimethoxymethyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Pyridine-3-carboxylic Acid Derivatives
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Structural and Functional Differences
Substituent Effects on Bioactivity Imazapyr: The imidazolyl group confers herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Amlexanox: The chromeno-pyridine core enhances anti-inflammatory activity by suppressing cytokine production . 5-(1,2,4-Triazol-1-yl)pyridine-3-carboxylic Acid: The triazole group enables metal coordination, as seen in its Co(II) complex, which exhibits photocatalytic degradation of organic dyes .
Solubility and Stability Ben-1 Impurity: The dihydro-pyridine ring and nitro group reduce stability under acidic conditions, making it a critical intermediate in benidipine synthesis . 5-(Boc-amino) Derivative: The tert-butoxycarbonyl (Boc) group improves stability during peptide coupling reactions .
Synthetic Accessibility
Biological Activity
5-(Dimethoxymethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly its role as a modulator of calcium channels. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 197.19 g/mol. Its structure features a pyridine ring with a carboxylic acid group at the 3-position and dimethoxymethyl groups at the 5-position, which contribute to its unique chemical properties and biological activities .
Synthesis Methods
Various synthetic routes can be employed to produce 5-(Dimethoxymethyl)pyridine-3-carboxylic acid, ensuring high purity and yield. Common methods include:
- Methylation Reactions : Utilizing methylating agents to introduce methoxy groups.
- Carboxylation : Employing carboxylation techniques to install the carboxylic acid functionality.
These methods allow for the generation of the compound suitable for further biological testing .
Calcium Channel Modulation
Research indicates that 5-(Dimethoxymethyl)pyridine-3-carboxylic acid exhibits significant activity as a calcium channel modulator. Specifically, it has been shown to inhibit N-type calcium channels, which are crucial in neurotransmitter release and pain signaling pathways. This inhibition suggests potential therapeutic applications in treating neuropathic pain and cardiovascular diseases .
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyridine compounds, including those similar to 5-(Dimethoxymethyl)pyridine-3-carboxylic acid, exhibit anticancer properties against various cancer cell lines. For instance, compounds with structural similarities have shown potent activity against A549 lung adenocarcinoma cells. The mechanism often involves inducing apoptosis in cancer cells while maintaining lower toxicity towards non-cancerous cells .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 5-(Dimethoxymethyl)pyridine-3-carboxylic acid | A549 | TBD | Potentially effective against lung cancer |
| Compound 21 (structural analog) | Multidrug-resistant Staphylococcus aureus | TBD | Selective antimicrobial activity |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have indicated that related compounds possess selective activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that 5-(Dimethoxymethyl)pyridine-3-carboxylic acid could be developed into a therapeutic agent targeting resistant bacterial infections .
Case Studies and Research Findings
Recent research has highlighted the importance of structure in determining biological activity. For example:
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring significantly affect the biological potency of derivatives. Compounds with free amino groups tend to exhibit enhanced anticancer activities compared to those with acetylamino groups .
- Mechanism of Action : The interaction with specific receptors or enzymes is crucial for its biological effects, influencing downstream signaling pathways involved in pain modulation and cancer cell proliferation .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(dimethoxymethyl)pyridine-3-carboxylic acid?
A three-step approach is commonly employed for analogous pyridine derivatives:
Halogenation : Introduce a halogen (e.g., Cl) at the pyridine’s 5-position using POCl₃ or PCl₅.
Substitution : Replace the halogen with a dimethoxymethyl group via nucleophilic substitution, using sodium methoxide in methanol or DMF as a solvent .
Oxidation : Oxidize a methyl group at the 3-position to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.
Key considerations : Monitor reaction intermediates via TLC or HPLC. Adjust solvent polarity to improve yields in substitution steps .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
Q. What are the key solubility and stability considerations for this compound?
Q. How does the dimethoxymethyl group influence the carboxylic acid’s reactivity?
The electron-donating methoxy groups reduce the carboxylic acid’s acidity (higher pKa vs. unsubstituted analogs), impacting salt formation and esterification kinetics. Use activating agents (e.g., DCC) for amide coupling reactions .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound for catalytic applications?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Coordination studies : Simulate metal-ligand interactions (e.g., with Co(II) or Cu(II)) to assess potential in catalysis, referencing analogous triazolyl pyridine complexes .
Q. How can this compound be integrated into metal-organic frameworks (MOFs)?
Q. What strategies mitigate side reactions during cross-coupling of this compound?
- Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester during Suzuki-Miyaura couplings to prevent metal coordination interference.
- Catalyst selection : Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ for efficient coupling .
Q. How does the dimethoxymethyl group affect photophysical properties in fluorescent probes?
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Q. How can structural analogs be designed to enhance bioactivity?
- SAR studies : Modify the dimethoxymethyl group to ethylthio or trifluoromethyl variants. Test inhibitory activity against kinases (e.g., PIM1) using enzyme assays .
- Crystallography : Co-crystallize analogs with target enzymes to identify binding motifs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
